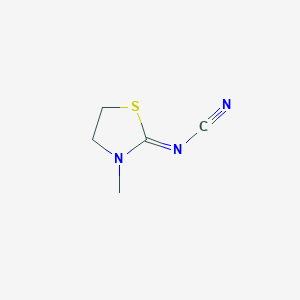
Cyanamide, (3-methyl-2-thiazolidinylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of cyanamide, (3-methyl-2-thiazolidinylidene)-, involves several steps. One common method includes the reaction of 3-chloromethylpyridine with thiazolidine-2-thione, followed by the addition of cyanamide . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Cyanamide, (3-methyl-2-thiazolidinylidene)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cyanamide, (3-methyl-2-thiazolidinylidene)-, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of cyanamide, (3-methyl-2-thiazolidinylidene)-, involves the stimulation of nicotinic acetylcholine receptors in insects . This stimulation leads to the disruption of the insect’s nervous system, causing paralysis and eventually death . The compound specifically targets the nervous system of insects, making it highly effective as an insecticide.
Comparaison Avec Des Composés Similaires
Cyanamide, (3-methyl-2-thiazolidinylidene)-, is similar to other neonicotinoid insecticides such as acetamiprid, clothianidin, imidacloprid, and thiamethoxam . it is unique in its specific molecular structure, which allows it to target a broader range of pests . Additionally, its relatively low solubility in water and high solubility in organic solvents make it suitable for various agricultural applications .
Similar compounds include:
- Acetamiprid
- Clothianidin
- Imidacloprid
- Thiamethoxam
These compounds share a similar mode of action but differ in their chemical structures and specific applications .
Propriétés
Numéro CAS |
97538-33-5 |
|---|---|
Formule moléculaire |
C5H7N3S |
Poids moléculaire |
141.20 g/mol |
Nom IUPAC |
(3-methyl-1,3-thiazolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C5H7N3S/c1-8-2-3-9-5(8)7-4-6/h2-3H2,1H3 |
Clé InChI |
FOTLMCLIMIZKGL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCSC1=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
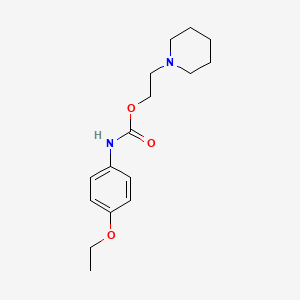
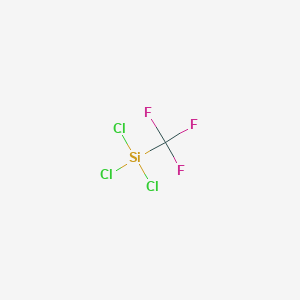
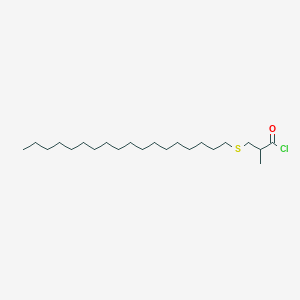
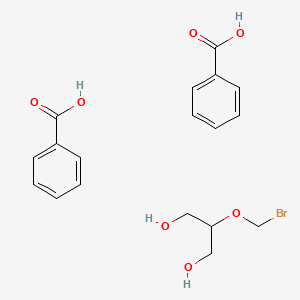
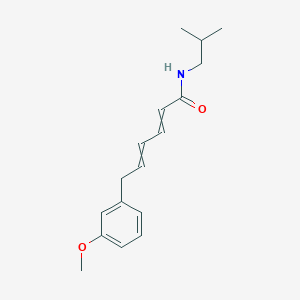

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
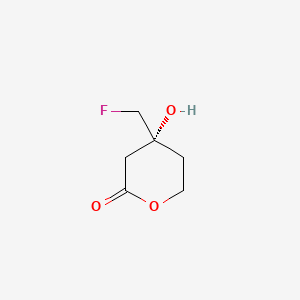
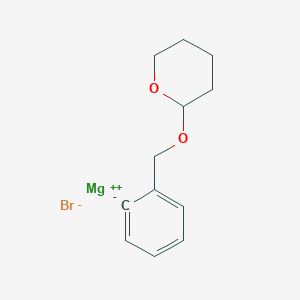
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
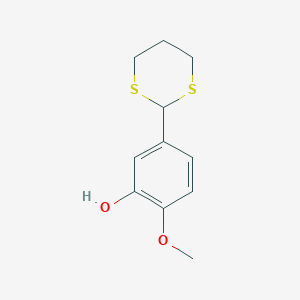
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
